molecular formula C14H13N5 B14191292 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 921845-66-1

7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B14191292
CAS No.: 921845-66-1
M. Wt: 251.29 g/mol
InChI Key: NQDLRVFFSCBCLQ-UHFFFAOYSA-N
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Description

7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as ammonium acetate . The reaction conditions often require heating under reflux in a solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Used in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyridopyrimidines. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted therapy .

Properties

CAS No.

921845-66-1

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H13N5/c1-8-4-2-3-5-9(8)11-7-6-10-12(15)18-14(16)19-13(10)17-11/h2-7H,1H3,(H4,15,16,17,18,19)

InChI Key

NQDLRVFFSCBCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=NC(=NC(=C3C=C2)N)N

Origin of Product

United States

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